N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine
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Overview
Description
imidazolylpropylcyclohexanamine , is a chemical compound with the following structure:
Structure: C11H19N3
It features an imidazole ring (1H-imidazol-1-yl) attached to a cyclohexyl group via a three-carbon propyl linker. This compound exhibits interesting pharmacological properties and has found applications in various fields.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for preparing N-[3-(1H-imidazol-1-yl)propyl]cyclohexanamine. One common method involves the reaction of cyclohexylamine with imidazole in the presence of appropriate catalysts. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactivity:: N-[3-(1H-imidazol-1-yl)propyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at different positions.
Imidazole: Used as a starting material.
Cyclohexylamine: Reactant for the synthesis.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major Products:: The major products depend on the specific reaction conditions. These could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]cyclohexanamine finds applications in:
Medicine: It may act as a potential drug candidate due to its unique structure and pharmacological properties.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could serve as a building block for designing new compounds.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, potentially affecting cellular processes. Further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
Biological Activity
N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring attached to a cyclohexane structure via a propyl linker. This unique structure contributes to its diverse biological activity.
Molecular Formula: C13H18N2
Molecular Weight: 206.30 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanamine with an appropriate imidazole derivative under controlled conditions. Various synthetic routes have been explored, including:
- Direct Amine Reaction: Cyclohexanamine reacts with 3-(1H-imidazol-1-yl)propyl bromide in the presence of a base.
- Boc Protection Method: The use of Boc-protected intermediates to enhance yields and selectivity during synthesis.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound has shown effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 20 | 15 µg/mL |
Escherichia coli | 18 | 20 µg/mL |
Pseudomonas aeruginosa | 15 | 25 µg/mL |
The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways associated with nucleic acid synthesis. The imidazole moiety is thought to play a crucial role in this activity by interacting with essential enzymes in bacteria.
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound inhibited MRSA growth effectively, suggesting potential applications in treating resistant infections.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed using human cell lines to evaluate the safety profile of this compound. The compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety margin for further development.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Antiviral Activity: Preliminary studies indicate potential antiviral properties against certain viruses, warranting further investigation.
- Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)cyclohexanamine |
InChI |
InChI=1S/C12H21N3/c1-2-5-12(6-3-1)14-7-4-9-15-10-8-13-11-15/h8,10-12,14H,1-7,9H2 |
InChI Key |
LUZCSSSYAPIZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCCN2C=CN=C2 |
Origin of Product |
United States |
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